5-methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine
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Overview
Description
5-methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine is a heterocyclic compound that contains both a piperidine ring and a triazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine typically involves the cycloaddition reaction known as the “click” reaction. This reaction is highly efficient and selective, often carried out under mild conditions. The general synthetic route involves the following steps:
Preparation of Azide and Alkyne Precursors: The azide precursor can be synthesized from the corresponding amine using sodium azide. The alkyne precursor is typically prepared from the corresponding halide through a nucleophilic substitution reaction.
Cycloaddition Reaction: The azide and alkyne precursors are then subjected to a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to form the triazole ring. This reaction is usually carried out in the presence of a copper(I) catalyst and a reducing agent such as sodium ascorbate in a solvent like water or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production.
Chemical Reactions Analysis
Types of Reactions
5-methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding ketone or aldehyde, while reduction may produce an alcohol.
Scientific Research Applications
5-methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-5-methyl-1H-1,2,3-triazole: Another triazole derivative with similar structural features.
5-methyl-2-(1H-1,2,3-triazol-1-yl)benzoic acid: A compound with a triazole ring and a benzoic acid moiety.
Triazole-pyrimidine hybrids: Compounds that combine triazole and pyrimidine rings, showing promising biological activities.
Uniqueness
5-methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine is unique due to its combination of a piperidine ring and a triazole ring. This structural feature allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C9H16N4 |
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Molecular Weight |
180.25 g/mol |
IUPAC Name |
5-methyl-2-(3-methyltriazol-4-yl)piperidine |
InChI |
InChI=1S/C9H16N4/c1-7-3-4-8(10-5-7)9-6-11-12-13(9)2/h6-8,10H,3-5H2,1-2H3 |
InChI Key |
VEIYSMVWHCYORW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(NC1)C2=CN=NN2C |
Origin of Product |
United States |
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